molecular formula C11H10N2O3 B12479025 3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one

3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one

Cat. No.: B12479025
M. Wt: 218.21 g/mol
InChI Key: RJKPJERJRRYODT-UHFFFAOYSA-N
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Description

3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and materials science. The presence of the acetyl and methylphenyl groups in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate hydrazides with acyl chlorides or carboxylic acids. One common method includes the reaction of 4-methylbenzohydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles.

Scientific Research Applications

3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit specific enzymes and pathways involved in disease progression.

    Agriculture: It is used as a pesticide and herbicide due to its ability to disrupt the growth and development of pests and weeds.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar heterocyclic structure but contains a thiadiazole ring instead of an oxadiazole ring.

    Benzyl-3-(4-methylphenyl)-1H-indazole: This compound has a similar aromatic substitution pattern but features an indazole ring.

Uniqueness

3-Acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyl group enhances its ability to participate in various chemical reactions, while the methylphenyl group contributes to its biological activity and specificity.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-acetyl-5-(4-methylphenyl)-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C11H10N2O3/c1-7-3-5-9(6-4-7)10-12-13(8(2)14)11(15)16-10/h3-6H,1-2H3

InChI Key

RJKPJERJRRYODT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)O2)C(=O)C

Origin of Product

United States

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